N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxyphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity and cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but lacks the nitro group.
4-methoxyamphetamine: Contains a methoxyphenyl group but has different functional groups and biological activity.
N-(4-methoxyphenyl)methylamine: Similar methoxyphenyl group but different overall structure
Uniqueness
N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a methoxyphenyl group allows for diverse interactions and applications that are not possible with simpler analogs .
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C16H16N2O4/c1-11-9-13(5-8-15(11)18(20)21)16(19)17-10-12-3-6-14(22-2)7-4-12/h3-9H,10H2,1-2H3,(H,17,19) |
InChI Key |
GCRZRAYVJVVLMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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